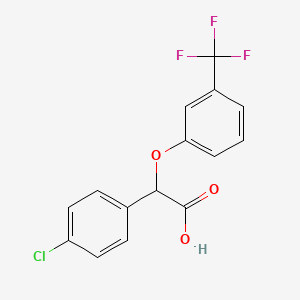
4-Isothiocyanatobutan-2-one
Overview
Description
4-Isothiocyanatobutan-2-one is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatobutan-2-one typically involves the conversion of 4-azidobutan-2-one to the isothiocyanate via a Staudinger reaction. This process includes treating 4-azidobutan-2-one with triphenylphosphine in dry tetrahydrofuran (THF) at room temperature, followed by the addition of carbon disulfide . The reaction proceeds with the formation of an iminophosphorane intermediate, which is then converted to the target isothiocyanate compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Triphenylphosphine: Used in the Staudinger reaction to convert azides to isothiocyanates.
Carbon Disulfide: Added to the reaction mixture to form the isothiocyanate group.
Amines: React with this compound to form thiourea derivatives.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
4-Isothiocyanatobutan-2-one has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing various nitrogen-containing acyclic and heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatobutan-2-one involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols. This reactivity is exploited in the formation of thiourea derivatives and other biologically active compounds .
Comparison with Similar Compounds
4-Isothiocyanatobutan-2-one can be compared with other isothiocyanates such as:
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Benzyl Isothiocyanate: Studied for its anticancer properties.
Properties
IUPAC Name |
4-isothiocyanatobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-5(7)2-3-6-4-8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYTUOGLEPSSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520965 | |
| Record name | 4-Isothiocyanatobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4868-43-3 | |
| Record name | 4-Isothiocyanatobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B1655951.png)



![N-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B1655955.png)
![1-[(4-Cyanophenyl)methyl]pyridin-1-ium](/img/structure/B1655956.png)

![1,2,3-trimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1655959.png)


![(2-{[Amino(imino)methyl]sulfanyl}ethyl)(2,4-dichlorophenoxy)dioxo-lambda~6~-sulfane](/img/structure/B1655962.png)

![N-(Bicyclo[2.2.1]heptan-2-yl)-3-nitrobenzamide](/img/structure/B1655973.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-4-nitrobenzamide](/img/structure/B1655974.png)
